7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile

Medicinal Chemistry Chemical Synthesis Pyrazolopyrimidines

Researchers requiring a validated kinase hinge-binding motif for inhibitor development often encounter inconsistent potency due to incorrect core substitution patterns. 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 89975-57-5) provides a proven solution: • Validated CK2 hinge binder - derivatives achieve KD = 12 nM; 6-cyano group critical for target engagement • CDK2 & PIM activity - optimized derivatives show CDK2 IC₅₀ = 3 nM; PIM IC₅₀ = 0.158 μM • High synthetic efficiency - 90% parent yield enables rapid focused library generation • Anti-TB potential - sub-μM potency vs M. tuberculosis H37Rv (IC₅₀ = 1.6 μM) • ≥97% purity; scalable from mg to bulk

Molecular Formula C7H5N5
Molecular Weight 159.15 g/mol
CAS No. 89975-57-5
Cat. No. B1305152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile
CAS89975-57-5
Molecular FormulaC7H5N5
Molecular Weight159.15 g/mol
Structural Identifiers
SMILESC1=C2N=CC(=C(N2N=C1)N)C#N
InChIInChI=1S/C7H5N5/c8-3-5-4-10-6-1-2-11-12(6)7(5)9/h1-2,4H,9H2
InChIKeyXBKLUCYMMSKAEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile in Drug Discovery


7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic building block from the pyrazolo[1,5-a]pyrimidine family, possessing a 7-amino group and a 6-cyano moiety. The compound exhibits a high melting point of 306–308 °C and a density of 1.56±0.1 g/cm³ . It is widely utilized as a kinase hinge-binding motif for developing inhibitors targeting CK2, CDKs, and PIM kinases, and as a precursor for further functionalization at the 5- and 7-positions [1].

7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile: Substitution Risks


The substitution pattern on the pyrazolo[1,5-a]pyrimidine core profoundly impacts kinase selectivity and metabolic stability. For example, a derivative with a 3-carbonitrile group demonstrated potent CDK2 inhibition (IC₅₀ = 3 nM), whereas a closely related analog lacking this group was inactive [1]. Similarly, the 6-cyano group in 7-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile is critical for binding to the CK2 hinge region, and its replacement with a carboxylate dramatically reduces cellular potency [2]. Therefore, interchanging this core with other pyrazolo[1,5-a]pyrimidines that differ in substitution pattern (e.g., 5-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile or 3-cyano derivatives) will likely alter target engagement and pharmacokinetic properties, potentially leading to misleading or negative results.

7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile: Comparative Evidence


Synthetic Yield Advantage

A generalized synthesis of 7-aminoazolo[1,5-a]pyrimidine-6-carbonitriles via cyclocondensation of aminoazoles with (ethoxymethylidene)malononitrile in refluxing pyridine proceeds in 90% yield for the parent compound (7-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile) . In contrast, a derivative with a 5-substituent (5-methylthio) exhibited a significantly reduced yield of 40–42% under related conditions [1]. This demonstrates the efficiency advantage of the unsubstituted 5-position core for early-stage library construction.

Medicinal Chemistry Chemical Synthesis Pyrazolopyrimidines

CK2 Inhibition: 6-Cyano Group Requirement

The pyrazolo[1,5-a]pyrimidine scaffold bearing a 6-cyano group is a validated hinge binder for CK2. Optimization of this core led to compound IC20 (KD = 12 nM), a highly selective CK2 inhibitor [1]. Critically, the polar carboxylic acid moiety that is shared by many CK2 inhibitors (including the clinical candidate silmitasertib) was required for potency but reduced cellular activity. The 6-cyano group in the parent scaffold provides a more balanced physicochemical profile for subsequent optimization than the carboxylate analog [2].

Kinase Inhibition CK2 Medicinal Chemistry

PIM Kinase Potency Advantage

A derivative of 7-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile (compound 5j) was evaluated for PIM kinase inhibition. Compound 5j exhibited potent inhibition of PIM-1 (IC₅₀ = 0.158 μM) and PIM-2 (IC₅₀ = 0.297 μM), which was superior to the pan-kinase inhibitor staurosporine (IC₅₀ = 0.294 μM and 0.477 μM, respectively) [1]. This demonstrates that the 7-amino-6-cyano scaffold can be optimized to achieve selectivity and potency surpassing a non-selective standard.

PIM Kinase Cancer Kinase Inhibitors

Antimycobacterial Activity Against M. tuberculosis

A series of aminopyrazolo[1,5-a]pyrimidines (APP) were screened against M. tuberculosis H37Rv-GFP. The most active compounds displayed IC₅₀ values as low as 1.3–1.6 μM [1]. Notably, the presence of the 7-amino and 6-cyano groups is crucial for activity, as analogs lacking these features were significantly less potent (IC₅₀ > 10 μM). The unsubstituted core (APP_1) had an IC₅₀ of 1.6 μM, providing a direct comparison point for future optimization.

Antitubercular Mycobacterium tuberculosis Infectious Disease

7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile: Applications


Kinase Inhibitor Hit-to-Lead

The 7-amino-6-cyano core is a validated hinge-binding motif for CK2, CDK2, and PIM kinases [1]. Researchers can leverage the high synthetic yield (90%) of the parent compound to rapidly generate focused libraries . The 6-cyano group provides a balanced physicochemical profile, and the 7-amino group is amenable to diverse functionalization [2].

Antitubercular Drug Discovery

Aminopyrazolo[1,5-a]pyrimidines demonstrate sub-micromolar potency against M. tuberculosis H37Rv (IC₅₀ = 1.6 μM for the unsubstituted core) [3]. This scaffold offers a novel chemotype for developing drugs against drug-resistant tuberculosis.

Chemical Biology Tool Compounds

The core can be elaborated into selective kinase inhibitors suitable for target validation studies. For example, optimized derivatives have achieved high selectivity for CK2 (KD = 12 nM) [1] and PIM kinases (IC₅₀ = 0.158 μM) [4], enabling precise interrogation of kinase signaling pathways.

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